
GSK894281
描述
GSK-894281是一种由葛兰素史克公司开发的小分子药物。 它是一种口服活性且高效的生长激素释放肽受体(ghrelin receptor)完全激动剂,在人促胃动素受体(motilin receptor)上的pEC50值小于4.9 。
准备方法
GSK-894281的合成路线和反应条件为专有信息,未公开详细内容。 已知该化合物是通过一系列涉及形成化学式为C24H28FN3O4S的复杂分子结构的有机反应合成的 。 工业生产方法可能涉及多步合成过程、纯化和质量控制,以确保化合物的功效和安全性。
化学反应分析
GSK-894281经历各种化学反应,包括:
氧化反应: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原反应: 可以进行还原反应来改变分子中的官能团。
取代反应: 该化合物可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
Pharmacological Profile
GSK894281 exhibits high potency at ghrelin receptors (GHRL-Rs) and demonstrates significant bioavailability and central nervous system penetration. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 74-75% following oral administration.
- Half-life : Up to 5.5 hours.
- Brain-to-blood concentration ratio : Approximately 0.7:1 at steady state, indicating effective central nervous system penetration .
Treatment of Constipation
Research indicates that this compound significantly increases fecal output in animal models. In studies involving rats, an oral dose of 10 mg/kg resulted in a fourfold increase in fecal production compared to controls . The compound has shown promise for:
- Acute constipation relief : By enhancing bowel movements through its prokinetic effects.
- Chronic administration : Sustained use over eight days did not diminish its effectiveness, suggesting potential for long-term treatment strategies .
Gastrointestinal Motility Disorders
This compound’s ability to stimulate gastrointestinal motility positions it as a candidate for treating other motility disorders, such as:
- Postoperative ileus : A common complication after surgery that can lead to prolonged recovery times.
- Gastroparesis : A condition characterized by delayed gastric emptying, where this compound could potentially improve gastric motility and alleviate symptoms .
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
Study | Subject | Findings |
---|---|---|
Shafton et al. (2008) | Conscious rats | Demonstrated significant increase in fecal output after oral administration of this compound. |
PMC4457321 (2014) | 6-OHDA rat model | Showed restoration of fecal output and water intake in constipated models treated with this compound. |
PMC5383112 (2017) | Various animal models | Confirmed rapid onset and sustained prokinetic effects over multiple days without loss of efficacy. |
作用机制
该化合物与受体结合后,会激活细胞内信号通路,导致多种生理反应,包括胃肠道动力增强和排便 。 涉及的分子靶标和途径包括激活G蛋白偶联受体以及调节胃肠道功能的下游信号级联。
相似化合物的比较
GSK-894281以其高效力和有效进入中枢神经系统的能力而独树一帜。 类似化合物包括其他生长激素释放肽受体激动剂,例如:
GSK-894280: 另一种具有类似性质但分子结构不同的生长激素释放肽受体激动剂。
GSK-894282: 一种相关化合物,其化学结构和效力有所不同。
这些类似化合物都具有靶向生长激素释放肽受体的共同特点,但在特定的分子结构和药理学特征方面有所不同。
生物活性
GSK894281 is a synthetic small-molecule compound that acts as a potent agonist of the ghrelin receptor (GHSR-1a). It has garnered attention for its potential therapeutic applications, particularly in gastrointestinal motility disorders and appetite regulation. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic properties, and implications for clinical use.
This compound operates primarily through its interaction with the ghrelin receptor, which is involved in various physiological processes including appetite stimulation and gastrointestinal motility. The compound has been shown to effectively cross the blood-brain barrier (BBB), allowing it to exert central nervous system effects that promote defecation and enhance food intake.
Pharmacokinetics
- Oral Bioavailability : Approximately 74% to 75% following administration.
- Half-life : Up to 5.5 hours.
- Dose-Dependent Effects : A single oral dose of 10 mg/kg resulted in a fourfold increase in fecal output within 30 minutes, demonstrating rapid action and sustained effects over multiple days of administration .
Efficacy in Animal Models
- Fecal Output : In studies involving rats, this compound significantly increased fecal output compared to controls. The increase was observed consistently over eight days of treatment, indicating a robust prokinetic effect without tolerance development .
- Appetite Stimulation : Alongside promoting defecation, this compound also led to increased food consumption in treated rats, suggesting its dual role in enhancing gastrointestinal motility and appetite .
- Body Weight Changes : Chronic administration resulted in a 25% increase in body weight among rats, which reverted after discontinuation of the treatment, mirroring ghrelin's known effects on body weight regulation .
Comparative Activity with Other Agonists
This compound has been compared with other ghrelin receptor agonists regarding potency and efficacy. It exhibits a high degree of specificity for the ghrelin receptor while being significantly less potent at the motilin receptor, highlighting its targeted action profile .
Potential Applications
The unique pharmacological profile of this compound positions it as a candidate for treating conditions related to gastrointestinal motility disorders, such as constipation. Its ability to induce rapid defecation could be beneficial in clinical settings requiring bowel preparation or relief from acute constipation .
Safety and Toxicity
While this compound shows promise, studies have indicated potential myocardial degeneration at higher doses over extended periods (28 days) in animal models. This raises concerns regarding cardiovascular safety that necessitate further investigation before clinical application .
Summary Table of Key Findings
Parameter | Result |
---|---|
Oral Bioavailability | ~74% - 75% |
Half-Life | Up to 5.5 hours |
Fecal Output Increase | Fourfold increase at 10 mg/kg within 30 minutes |
Body Weight Change | +25% over eight days |
Safety Concerns | Potential myocardial degeneration at high doses |
属性
CAS 编号 |
874958-63-1 |
---|---|
分子式 |
C24H28FN3O4S |
分子量 |
473.6 g/mol |
IUPAC 名称 |
N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-3-fluoro-4-(5-methylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+ |
InChI 键 |
OIWVNMRPHUCLHN-IYBDPMFKSA-N |
SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
规范 SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F |
外观 |
Solid powder |
Key on ui other cas no. |
874958-63-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK894281 N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。